molecular formula C13H16N2O3 B5529638 1-(2-nitrobenzoyl)azepane

1-(2-nitrobenzoyl)azepane

Cat. No.: B5529638
M. Wt: 248.28 g/mol
InChI Key: GPWWPUJHEXVVNL-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzoyl)azepane is a nitrogen-containing heterocyclic compound with the molecular formula C13H16N2O3 It is characterized by a seven-membered azepane ring attached to a 2-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzoyl)azepane can be synthesized through a multi-step process involving the formation of the azepane ring and subsequent attachment of the 2-nitrobenzoyl group. One common method involves the dearomative ring expansion of nitroarenes, where the nitro group is converted into a singlet nitrene under blue light irradiation at room temperature. This process transforms the six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to yield the azepane .

Industrial Production Methods: The use of mild reaction conditions and recyclable by-products is emphasized to make the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzoyl)azepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products:

Scientific Research Applications

1-(2-Nitrobenzoyl)azepane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzoyl)azepane involves its interaction with molecular targets through its nitro and azepane groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The azepane ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through various pathways .

Comparison with Similar Compounds

  • 1-(4-Methyl-3-nitrobenzoyl)azepane
  • 1-(4-Methoxy-3-nitrobenzoyl)azepane
  • 1-(4-Chloro-3-nitrobenzoyl)azepane
  • 1-(2-Chloro-5-nitrobenzoyl)azepane

Uniqueness: 1-(2-Nitrobenzoyl)azepane is unique due to its specific substitution pattern on the benzoyl group, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 2-position allows for specific interactions and transformations that are not possible with other substitution patterns .

Properties

IUPAC Name

azepan-1-yl-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(14-9-5-1-2-6-10-14)11-7-3-4-8-12(11)15(17)18/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWWPUJHEXVVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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